N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide

CB1 antagonist cannabinoid receptor obesity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide (CAS 1448136-26-2) is a synthetic small-molecule pyrazole amide derivative identified in the patent literature as a cannabinoid receptor 1 (CB1) antagonist with potential therapeutic application in obesity and metabolic disorders. The compound features a characteristic cyclopropyl-substituted N-methylpyrazole core linked via a methylene bridge to a 2-phenylbutanamide moiety (molecular formula C18H23N3O, MW 297.40).

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 1448136-26-2
Cat. No. B2826597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide
CAS1448136-26-2
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C
InChIInChI=1S/C18H23N3O/c1-3-16(13-7-5-4-6-8-13)18(22)19-12-15-11-17(14-9-10-14)21(2)20-15/h4-8,11,14,16H,3,9-10,12H2,1-2H3,(H,19,22)
InChIKeyTUVMCRUMUWQXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide (CAS 1448136-26-2): Baseline Identity and Procurement Context


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide (CAS 1448136-26-2) is a synthetic small-molecule pyrazole amide derivative identified in the patent literature as a cannabinoid receptor 1 (CB1) antagonist with potential therapeutic application in obesity and metabolic disorders [1]. The compound features a characteristic cyclopropyl-substituted N-methylpyrazole core linked via a methylene bridge to a 2-phenylbutanamide moiety (molecular formula C18H23N3O, MW 297.40) . It is catalogued in the Therapeutic Target Database (TTD) under the synonym 'Pyrazole derivative 40' and cross-referenced as PMID26161824-Compound-54 [1]. Beyond its CB1 activity, this compound has also been evaluated for spleen tyrosine kinase (SYK) inhibition, indicating a polypharmacological profile that may differentiate it from conventional CB1 antagonists [2].

Why Generic Substitution of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide Is Not Supported by Evidence


In-class CB1 antagonists span a broad range of potencies, selectivity profiles, and polypharmacological liabilities. Rimonabant (SR141716A), the archetypal diarylpyrazole CB1 antagonist, exhibits a Ki of 1.8 nM at CB1 [1] and a CB1/CB2 selectivity of approximately 285-fold [2], but was withdrawn due to centrally mediated psychiatric adverse effects. Subsequent programs have sought peripherally restricted CB1 antagonists or compounds with differentiated secondary pharmacology to improve safety. The cyclopropyl-pyrazole scaffold represented by CAS 1448136-26-2 introduces a distinct chemotype with measurable dual activity at CB1 and SYK [3], meaning that substituting a generic CB1 antagonist or a simple pyrazole building block will not recapitulate this compound's specific polypharmacological signature or its attendant experimental outcomes.

Quantitative Differentiation Evidence for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide (CAS 1448136-26-2)


CB1 Antagonist Potency: Moderate Affinity Distinguishes This Compound from High-Potency CB1 Antagonists

This compound demonstrates moderate antagonist potency at the human CB1 receptor with an IC50 of 181 nM as measured in a functional calcium mobilization assay in RD-HGA16 cells [1]. By comparison, the classical CB1 antagonist rimonabant (SR141716) achieves a Ki of 1.8 nM in radioligand binding assays, representing approximately 100-fold higher affinity . This substantial potency difference—measured across comparable human CB1 systems—positions CAS 1448136-26-2 as a moderate-affinity CB1 ligand, which may be advantageous in scenarios where complete receptor blockade is undesirable or where titration of CB1 engagement is required.

CB1 antagonist cannabinoid receptor obesity moderate potency

Spleen Tyrosine Kinase (SYK) Inhibition: A Differentiating Polypharmacological Activity Absent in Classical CB1 Antagonists

CAS 1448136-26-2 exhibits potent inhibition of human recombinant spleen tyrosine kinase (SYK) with an IC50 of 7 nM in a biochemical scintillation counting assay [1]. In a cellular context, it inhibits SYK in human Ramos cells with an IC50 of 156 nM [1]. In contrast, rimonabant—the reference CB1 antagonist—has no reported SYK inhibitory activity in publicly available databases, and its primary pharmacology is restricted to CB1/CB2 receptors [2]. This dual CB1/SYK pharmacology is a quantifiable molecular differentiation that is not shared by typical pyrazole CB1 antagonists.

SYK inhibitor polypharmacology dual CB1/SYK inflammation

Structural Chemotype Differentiation: Cyclopropyl-N-Methylpyrazole Scaffold Versus Classical Diarylpyrazole CB1 Antagonists

The 2009 SAR study by Szabó et al. demonstrated that cyclopropyl-containing diaryl-pyrazole-3-carboxamides constitute a distinct chemotype capable of achieving Ki ≤ 5 nM at CB1 with acceptable human liver microsomal metabolic stability [1]. CAS 1448136-26-2 belongs to a related but structurally distinct subclass featuring an N-methylcyclopropylpyrazole core with a 2-phenylbutanamide side chain—a scaffold arrangement not represented among the classical 1,5-diarylpyrazole-3-carboxamides (e.g., rimonabant, which carries a 2,4-dichlorophenyl ring at N1 and a 4-chlorophenyl at C5 of the pyrazole) [2]. While specific SAR head-to-head data for CAS 1448136-26-2 within this series has not been published, class-level SAR evidence establishes that the cyclopropyl substituent and the amide side-chain identity significantly modulate CB1 affinity and metabolic stability [1].

SAR cyclopropyl pyrazole scaffold differentiation CB1 chemotype

Procurement Distinction: Patent-Backed CB1 Antagonist with Documented TTD Annotations Versus Untracked Analogues

CAS 1448136-26-2 is indexed in the Therapeutic Target Database (TTD) under Drug ID D00XDN with explicit annotation as a CB1 antagonist patented for obesity indication by 7TM Pharma A/S [1]. This level of authoritative target annotation and patent provenance is absent for most close structural analogues such as N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide or the sulfonamide and urea derivatives bearing the same cyclopropyl-pyrazole core . The molecular formula (C18H23N3O) and SMILES string are definitively matched across the TTD entry and the BindingDB CB1/SYK pharmacology entries [2], providing a traceable chain of evidence linking chemical identity to drug-target annotations that cannot be assumed for uncurated or vendor-only catalog compounds.

patent-protected TTD annotation drug-like properties procurement traceability

Optimal Research and Industrial Application Scenarios for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide (CAS 1448136-26-2)


CB1 Antagonist Tool Compound for Moderate-Potency Functional Profiling

In cannabinoid receptor pharmacology studies where high-potency ligands such as rimonabant (Ki = 1.8 nM) produce full receptor blockade, CAS 1448136-26-2's moderate CB1 antagonist potency (IC50 = 181 nM, calcium mobilization assay [1]) enables graded receptor modulation and reduced risk of assay saturation. This makes it suitable for concentration-response profiling, partial antagonism studies, and assays where distinguishing between full and partial CB1 blockade is mechanistically informative.

Dual CB1/SYK Polypharmacology Probe for Metabolic-Inflammatory Crosstalk Research

This compound's dual activity at CB1 (IC50 = 181 nM) [1] and SYK (biochemical IC50 = 7 nM; cellular IC50 = 156 nM) [2] is not replicated by any commercially available CB1 antagonist. Researchers investigating CB1-SYK signaling intersections in obesity-associated inflammation, metabolic endotoxemia, or immune-metabolic disorders can employ this compound to simultaneously engage both targets, providing a unique pharmacological probe that eliminates the need for combination dosing of separate CB1 and SYK inhibitors.

Scaffold-Hopping and SAR Expansion in CB1 Antagonist Drug Discovery

For medicinal chemistry programs seeking to depart from the classical 1,5-diarylpyrazole-3-carboxamide template exemplified by rimonabant, the N-methylcyclopropylpyrazole core with a methylene-bridged 2-phenylbutanamide side chain provides a structurally distinct starting point [3]. The lower molecular weight (297 vs. 464 for rimonabant) and the established SAR around cyclopropyl-pyrazole CB1 antagonists (Ki ≤ 5 nM achievable with optimized substitution [3]) make this compound a viable scaffold-hopping intermediate for generating novel CB1 antagonist series with potentially differentiated ADME and safety profiles.

Reference Standard for Analytical Method Development and Quality Control

Given its definitive CAS registry number (1448136-26-2), fully characterized molecular formula (C18H23N3O), InChI Key (TUVMCRUMUWQXGC-UHFFFAOYSA-N), and TTD/patent documentation [4], this compound can serve as a qualified reference standard for LC-MS/MS method development, purity verification, and batch-to-batch consistency assessment in laboratories sourcing or characterizing pyrazole amide CB1 ligand libraries.

Quote Request

Request a Quote for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.